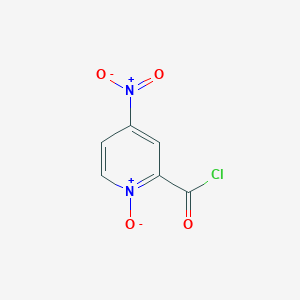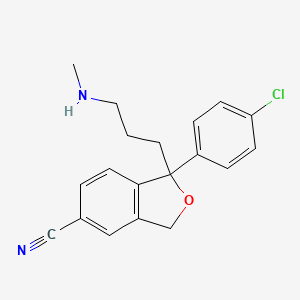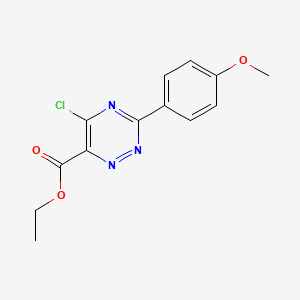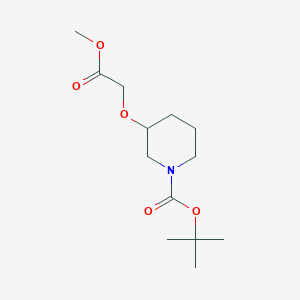
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 4-position, an oxo group at the 1-position, and a carbonyl chloride group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride typically involves the nitration of pyridine derivatives followed by oxidation and chlorination steps. One common method involves the nitration of pyridine to form 4-nitropyridine, which is then oxidized to 4-nitropyridine N-oxide. The final step involves the reaction of 4-nitropyridine N-oxide with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Amino Derivatives: Formed from reduction of the nitro group.
Oxidized Derivatives: Formed from further oxidation reactions.
Scientific Research Applications
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride depends on its specific application and the nature of its derivatives. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridine N-oxide: Similar structure but lacks the carbonyl chloride group.
4-Nitropyridine: Lacks both the oxo and carbonyl chloride groups.
Pyridine-2-carbonyl chloride: Lacks the nitro group.
Uniqueness
4-Nitro-1-oxo-1lambda~5~-pyridine-2-carbonyl chloride is unique due to the combination of functional groups present on the pyridine ring.
Properties
CAS No. |
57948-55-7 |
|---|---|
Molecular Formula |
C6H3ClN2O4 |
Molecular Weight |
202.55 g/mol |
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN2O4/c7-6(10)5-3-4(9(12)13)1-2-8(5)11/h1-3H |
InChI Key |
KQCBMLQHJTWRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)

![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)

![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)

![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)


![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)

